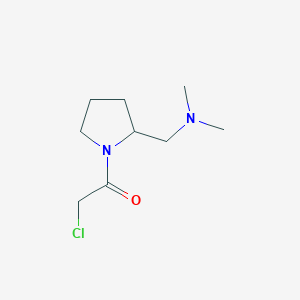

2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is a synthetic organic compound that belongs to the class of chloro ketones. This compound is characterized by the presence of a chloro group attached to a ketone functional group, along with a pyrrolidine ring substituted with a dimethylaminomethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of 2-dimethylaminomethyl-pyrrolidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures (20-40°C)

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Oxidation: Potassium permanganate in aqueous or acidic conditions at elevated temperatures.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone serves as an important intermediate in the synthesis of bioactive compounds. Its structural features allow for modifications that can lead to enhanced pharmacological profiles.

Case Study: Antidepressant Development

Research has indicated that derivatives of this compound exhibit potential as antidepressants by targeting neurotransmitter systems in the brain. A study found that modifications to the pyrrolidine ring could enhance binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressant therapies.

Synthesis of Novel Compounds

The compound is utilized as a building block in the synthesis of various heterocyclic compounds. Its reactive chloro group allows for nucleophilic substitutions, which can lead to the formation of more complex structures.

Example: Synthesis of Antiviral Agents

In recent studies, researchers have explored the synthesis of antiviral agents using this compound as a precursor. The incorporation of this compound into larger molecular frameworks has shown promise against viral infections, highlighting its versatility in drug development.

Material Science

Beyond medicinal applications, this compound is also being investigated for its potential use in material science, particularly in the development of polymers and coatings.

Research Insight: Polymerization Reactions

Recent studies have demonstrated that this compound can act as an initiator in polymerization reactions, leading to materials with desirable mechanical properties. This application is particularly relevant in creating smart materials that respond to environmental stimuli.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing bioactive compounds | Development of new antidepressants |

| Synthesis of Compounds | Building block for complex heterocycles | Creation of antiviral agents |

| Material Science | Initiator in polymerization reactions | Development of smart materials |

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-propanone: Similar structure with a propanone group instead of ethanone.

2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-butanone: Similar structure with a butanone group instead of ethanone.

2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-pentanone: Similar structure with a pentanone group instead of ethanone.

Uniqueness

2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in different research and industrial contexts, distinguishing it from other similar compounds.

Activité Biologique

2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is a synthetic organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a chloro-substituted ethanone group and a pyrrolidine ring, makes it a valuable candidate for various biological studies. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H17ClN2O

- Molecular Weight : 204.70 g/mol

- Purity : Typically ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are implicated in various diseases, including cancer .

Pharmacological Studies

Recent research has highlighted the pharmacological potential of this compound:

- In Vitro Studies : The compound has shown promising results in inhibiting specific protein kinases, which are critical for cellular signaling pathways. For instance, it demonstrated significant inhibitory effects against cyclin-dependent kinase CRK12, indicating its potential as an anticancer agent .

- In Vivo Studies : Animal studies have revealed that the compound exhibits favorable pharmacokinetic properties, including good bioavailability and tissue penetration. In NMRI mice, after subcutaneous administration at 10 mg/kg, it achieved a bioavailability of approximately 74% with a half-life of about 1 hour .

Table 1: Summary of Key Findings

| Study Type | Model Organism | Dosage | Bioavailability | Half-Life | Key Findings |

|---|---|---|---|---|---|

| In Vitro | Mouse Hepatocytes | N/A | N/A | N/A | Stable to metabolism |

| In Vivo | NMRI Mice | 10 mg/kg | 74% | ~1 hour | Significant inhibition of CRK12 |

| In Vivo | Cattle | IV/IM | 73% (IM) | ~1.8 hours | Effective against T. congolense |

The compound's stability in liver microsomes suggests that it may evade rapid metabolism, enhancing its therapeutic potential . Moreover, its efficacy against T. congolense in cattle indicates its applicability in veterinary medicine .

Comparative Analysis

When compared to similar compounds, such as 2-Chloro-1-(methyl-amino-methyl-pyrrolidin-1-yl)-ethanone, the presence of the dimethylamino group in this compound enhances its steric and electronic properties, potentially leading to improved interactions with biological targets .

Propriétés

IUPAC Name |

2-chloro-1-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c1-11(2)7-8-4-3-5-12(8)9(13)6-10/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGKQYGMCGMPSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.